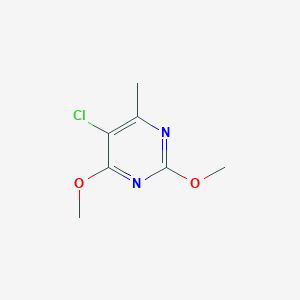
5-Chloro-2,4-dimethoxy-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,4-dimethoxy-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of chlorine, two methoxy groups, and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-dimethoxy-6-methylpyrimidine typically involves multiple steps. One common method includes the following steps:
Salifying Reaction: This involves the formation of dimethyl propylene diimine dihydrochloride using a composite solvent.
Cyanamide Reaction: The intermediate from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: The final step involves a condensation reaction under the action of a catalyst to obtain this compound as white crystals.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. The use of advanced catalysts and solvents can enhance the efficiency of the reactions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dimethoxy-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium tert-butoxide and N-methylpyrrolidone as solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with aniline derivatives can yield various substituted pyrimidines with potential biological activities .
Scientific Research Applications
5-Chloro-2,4-dimethoxy-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-dimethoxy-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, pyrimidine derivatives are known to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: This compound has two chlorine atoms and is used in similar applications.
2,4-Dimethoxy-6-methylpyrimidine: Lacks the chlorine atom but shares other structural features.
Uniqueness
5-Chloro-2,4-dimethoxy-6-methylpyrimidine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-chloro-2,4-dimethoxy-6-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3 |
InChI Key |
BVDYUCCIJBGAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


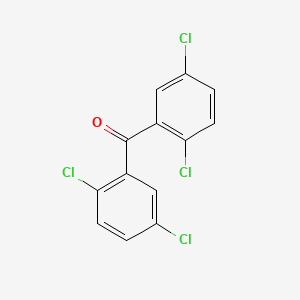
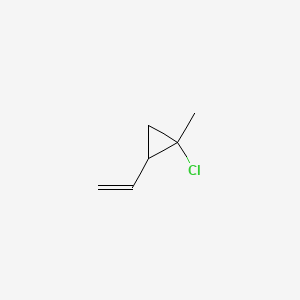
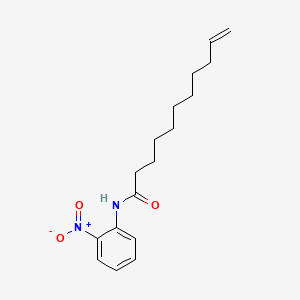

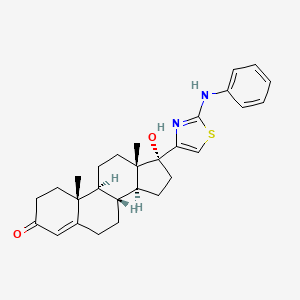
![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
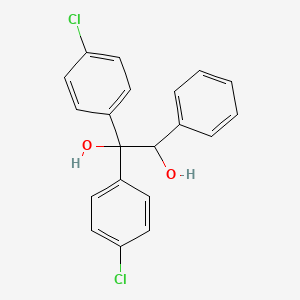

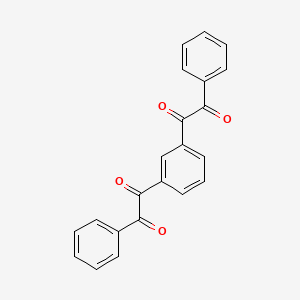
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)
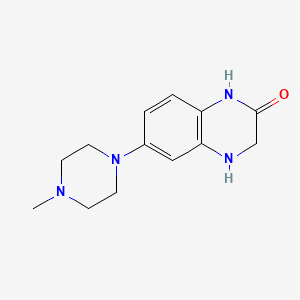
![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)
